Home > Products > Screening Compounds P133461 > Cancer/testis antigen 1 (60-72)
Cancer/testis antigen 1 (60-72) -

Cancer/testis antigen 1 (60-72)

Catalog Number: EVT-243572
CAS Number:
Molecular Formula:
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Cancer/testis antigen 1; NY-ESO-1
Overview

Cancer/testis antigen 1 (60-72), also known as New York esophageal squamous cell carcinoma 1, is a member of the cancer/testis antigen family, which is characterized by its restricted expression in normal tissues and its re-expression in various malignancies. This antigen is encoded by the CTAG1B gene located on the X chromosome at position Xq28. It has garnered attention as a promising target for cancer immunotherapy due to its ability to elicit robust immune responses in patients with tumors expressing this antigen.

Source

The CTAG1B gene was first identified in 1997 through serological analysis of recombinant complementary DNA expression libraries from patients with esophageal squamous cell carcinoma. This discovery highlighted its potential role in tumor immunology and cancer therapy. The protein produced by this gene, New York esophageal squamous cell carcinoma 1, is predominantly expressed in germ cells and various tumors, making it a unique biomarker for certain cancers.

Classification

Cancer/testis antigens are classified into several families based on their expression patterns and genetic characteristics. The CTAG1B belongs to the cancer/testis 6 antigen family, which consists of proteins that are typically silent in normal somatic tissues but become activated in various cancers. This classification is significant for understanding the potential therapeutic applications of these antigens in cancer treatment.

Synthesis Analysis

Methods

The synthesis of Cancer/testis antigen 1 involves molecular cloning techniques that utilize recombinant DNA technology. The initial identification of the CTAG1B gene was achieved through serological analysis, which led to the isolation of its complementary DNA. Subsequent studies employed polymerase chain reaction amplification and sequencing to elucidate the full-length cDNA and characterize its protein product.

Technical Details

The full-length cDNA of CTAG1B measures approximately 747 base pairs, with a coding region of 543 base pairs that translates into an 18 kDa protein consisting of 180 amino acids. The synthesis process can be enhanced using expression vectors and host cells that facilitate high-level production of the antigen for further study or therapeutic use.

Molecular Structure Analysis

Structure

The molecular structure of Cancer/testis antigen 1 features a glycine-rich N-terminal region that is hydrophilic and contains epitopes recognized by the immune system. The C-terminal region is highly hydrophobic and includes a Pcc-1 transcription factor domain, which suggests a role in cellular processes such as growth and proliferation.

Data

Structural studies indicate that the N-terminal domain may adopt a flexible loop or turn conformation, while the C-terminal domain is likely to form a more rigid helical structure. This structural arrangement is crucial for its interaction with immune components and its potential oncogenic functions.

Chemical Reactions Analysis

Reactions

Cancer/testis antigen 1 does not participate in traditional chemical reactions like small molecules but plays a significant role in immunological reactions within the body. The antigen can bind to major histocompatibility complex molecules on the surface of tumor cells, leading to recognition and destruction by T cells.

Technical Details

The binding affinity between Cancer/testis antigen 1 peptides and T cell receptors is critical for eliciting an effective immune response. Studies have shown that variations in peptide presentation can influence T cell activation and subsequent anti-tumor responses.

Mechanism of Action

Process

The mechanism of action for Cancer/testis antigen 1 involves its recognition by T cells, which are activated upon encountering tumor cells expressing this antigen. Upon activation, T cells proliferate and secrete cytokines that enhance immune responses against the tumor.

Data

Research indicates that NY-ESO-1 can induce both humoral (antibody-mediated) and cellular (T cell-mediated) immune responses. This dual action enhances its potential as a target for immunotherapy, particularly in cancers such as melanoma, lung carcinoma, and others where NY-ESO-1 expression is prevalent.

Physical and Chemical Properties Analysis

Physical Properties

Cancer/testis antigen 1 has a molecular weight of approximately 18 kDa and consists of 180 amino acids. Its structure includes both hydrophilic and hydrophobic regions, which influence its solubility and interaction with other biomolecules.

Chemical Properties

Applications

Scientific Uses

Cancer/testis antigen 1 has significant applications in cancer immunotherapy as a target for vaccine development and adoptive T cell therapies. Its unique expression pattern makes it an ideal candidate for personalized medicine approaches aimed at enhancing immune responses against tumors expressing this antigen.

Current research focuses on developing novel therapeutic strategies such as oncolytic virus therapies that exploit NY-ESO-1 expression to stimulate anti-tumor immunity. Clinical trials are ongoing to assess the efficacy of NY-ESO-1 targeted therapies across various malignancies, underscoring its potential as a key player in cancer treatment strategies.

Properties

Product Name

Cancer/testis antigen 1 (60-72)

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.